molecular formula C13H20N4O2 B2983747 (S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1401665-49-3

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B2983747
CAS RN: 1401665-49-3
M. Wt: 264.329
InChI Key: ACTDYKTUOFPSCD-JTQLQIEISA-N
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Description

The compound contains several functional groups including a pyrimidin-2-ylamino group, a pyrrolidine ring, and a tert-butyl ester group. The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The pyrimidin-2-ylamino group is a common moiety in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The tert-butyl group is a bulky group that can influence the overall shape of the molecule .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The pyrimidin-2-ylamino group is a common moiety in many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyl group is nonpolar and hydrophobic, which could influence the compound’s solubility .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) demonstrates the significance of pyrimidine derivatives in medicinal chemistry. These compounds were optimized for potency against the H4R, leading to the development of molecules with anti-inflammatory and antinociceptive properties in animal models. This highlights the potential of pyrimidine derivatives in pain and inflammation management (Altenbach et al., 2008).

Synthesis of Heterocyclic β-Amino Acids

The synthesis of β-amino-5-pyrimidinepropanoic ester and its derivatives illustrates the utility of pyrimidine compounds in the synthesis of heterocyclic β-amino acids, which are valuable in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).

Pyrrole Derivatives in Organic Synthesis

Studies on the singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters to yield 5-substituted pyrroles demonstrate the applicability of these compounds in the synthesis of complex organic molecules. These pyrrole derivatives serve as precursors for various organic compounds, including pharmaceuticals and materials science applications (Wasserman et al., 2004).

Continuous Flow Synthesis

The development of a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates highlights the importance of these derivatives in streamlining the production of complex molecules. This method utilizes in situ hydrolysis of tert-butyl esters, demonstrating the efficiency gains possible in organic synthesis (Herath & Cosford, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with a pyrimidin-2-ylamino group are used as kinase inhibitors in cancer therapy .

Future Directions

The future directions for this compound would depend on its potential applications. Compounds with similar functional groups have been studied for their potential use in medicine, particularly in cancer therapy .

properties

IUPAC Name

tert-butyl (3S)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDYKTUOFPSCD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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